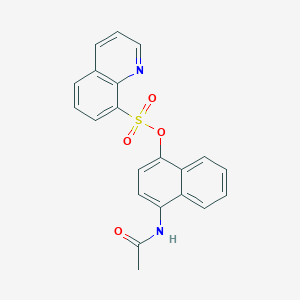
Phenyl quinoline-8-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl quinoline-8-sulfonate (PQS) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PQS is a sulfonated quinoline derivative that has been widely used in various fields of research, including biochemistry, pharmacology, and molecular biology.
科学研究应用
Phenyl quinoline-8-sulfonate has been used extensively in scientific research due to its unique properties. Phenyl quinoline-8-sulfonate has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc. Phenyl quinoline-8-sulfonate has also been used as a photosensitizer for photodynamic therapy, which is a promising cancer treatment method. In addition, Phenyl quinoline-8-sulfonate has been used as a ligand for the development of new drugs and as a tool for the study of protein-ligand interactions.
作用机制
The mechanism of action of Phenyl quinoline-8-sulfonate is not fully understood, but it is believed to involve the formation of complexes with metal ions. Phenyl quinoline-8-sulfonate can form stable complexes with copper and zinc ions, which can lead to the generation of reactive oxygen species (ROS) upon exposure to light. The ROS can cause oxidative damage to cancer cells, leading to their destruction. Phenyl quinoline-8-sulfonate can also bind to proteins, which can alter their activity and function.
Biochemical and Physiological Effects:
Phenyl quinoline-8-sulfonate has been shown to have several biochemical and physiological effects. Phenyl quinoline-8-sulfonate can induce apoptosis, which is a programmed cell death mechanism that is important for the regulation of cell growth and development. Phenyl quinoline-8-sulfonate can also inhibit the activity of enzymes, such as acetylcholinesterase, which is important for the regulation of neurotransmitter levels in the brain. Phenyl quinoline-8-sulfonate has also been shown to have anti-inflammatory effects, which can be useful for the treatment of various inflammatory diseases.
实验室实验的优点和局限性
Phenyl quinoline-8-sulfonate has several advantages for lab experiments. Phenyl quinoline-8-sulfonate is a highly stable compound that can be easily synthesized and purified. Phenyl quinoline-8-sulfonate is also a fluorescent compound, which can be useful for the detection of metal ions and the study of protein-ligand interactions. However, Phenyl quinoline-8-sulfonate has some limitations for lab experiments. Phenyl quinoline-8-sulfonate can be toxic to cells at high concentrations, which can limit its use in cell-based assays. In addition, Phenyl quinoline-8-sulfonate can be sensitive to light and can degrade over time, which can affect its stability and activity.
未来方向
There are several future directions for the research and development of Phenyl quinoline-8-sulfonate. One potential direction is the development of Phenyl quinoline-8-sulfonate-based photosensitizers for cancer therapy. Phenyl quinoline-8-sulfonate can be modified to improve its selectivity and efficacy for cancer cells. Another potential direction is the development of Phenyl quinoline-8-sulfonate-based fluorescent probes for the detection of metal ions in biological samples. Phenyl quinoline-8-sulfonate can also be used as a tool for the study of protein-ligand interactions and the development of new drugs. Overall, Phenyl quinoline-8-sulfonate has the potential to be a valuable tool for scientific research and the development of new therapies.
合成方法
The synthesis of Phenyl quinoline-8-sulfonate involves the reaction of 8-aminoquinoline with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction yields Phenyl quinoline-8-sulfonate as a white crystalline solid with a high purity level. The synthesis of Phenyl quinoline-8-sulfonate is relatively simple and can be accomplished through a one-pot reaction. The purity and yield of Phenyl quinoline-8-sulfonate can be improved by optimizing the reaction conditions.
属性
产品名称 |
Phenyl quinoline-8-sulfonate |
|---|---|
分子式 |
C15H11NO3S |
分子量 |
285.3 g/mol |
IUPAC 名称 |
phenyl quinoline-8-sulfonate |
InChI |
InChI=1S/C15H11NO3S/c17-20(18,19-13-8-2-1-3-9-13)14-10-4-6-12-7-5-11-16-15(12)14/h1-11H |
InChI 键 |
NEPWCKJYABFTOB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B276965.png)
![{2-Oxo-2-[(1-phenylethyl)amino]ethoxy}acetic acid](/img/structure/B276966.png)
![{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B276969.png)

![2-[2-(4-Methylpiperazin-4-ium-1-yl)-2-oxoethoxy]acetate](/img/structure/B276979.png)



![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide](/img/structure/B276990.png)
![4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B276991.png)
![N-[3-(diethylamino)propyl]-8-quinolinesulfonamide](/img/structure/B276992.png)


![2-Methylphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B276996.png)